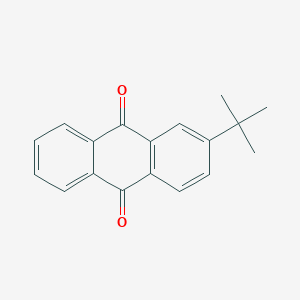

2-tert-Butylanthraquinone

描述

2-tert-Butylanthraquinone (CAS No. 84-47-9) is a derivative of anthraquinone with a tert-butyl substituent at the 2-position. Its molecular formula is C₁₈H₁₆O₂, and it is a pale yellow crystalline solid primarily used as a working carrier in the anthraquinone (AO) process for industrial hydrogen peroxide (H₂O₂) production . The AO process involves cyclic hydrogenation and oxidation of alkylanthraquinones, where this compound is favored for its solubility properties in organic solvent mixtures . Beyond H₂O₂ synthesis, it serves as a photocatalyst in organic reactions (e.g., coumarin synthesis) and exhibits weak androgen receptor (AR) agonist activity in vitro .

属性

IUPAC Name |

2-tert-butylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPSFXZMJKMUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058903 | |

| Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-47-9 | |

| Record name | 2-tert-Butylanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-tert-Butylanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D4HUF2LSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Friedel-Crafts Alkylation: Traditional and Modified Approaches

The Friedel-Crafts alkylation remains the most widely employed method for introducing the tert-butyl group to the anthraquinone framework. In this reaction, anthraquinone reacts with tert-butyl chloride or tert-butyl alcohol in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, with the tert-butyl group preferentially attaching to the 2-position due to steric and electronic factors .

Reaction Conditions and Optimization

A typical protocol involves dissolving anthraquinone (1.0 equiv) in dichloromethane (DCM) under nitrogen atmosphere, followed by gradual addition of AlCl₃ (1.2 equiv) and tert-butyl chloride (1.5 equiv). The mixture is refluxed at 40–50°C for 6–8 hours, yielding 2-t-BAQ with approximately 70–75% efficiency . Modifications, such as substituting DCM with less polar solvents (e.g., chlorobenzene), have been shown to reduce side products like 2,6-di-tert-butylanthraquinone.

Limitations and Byproduct Formation

The primary challenge lies in controlling regioselectivity, as over-alkylation at the 6-position remains a persistent issue. Computational studies attribute this to the enhanced electron density at the 6-position after initial substitution . Byproduct formation can be mitigated by maintaining stoichiometric ratios (anthraquinone:tert-butyl chloride = 1:1.2) and employing low temperatures (≤50°C).

Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives

While direct synthesis of 2-t-BAQ via Suzuki-Miyaura coupling is less common, this method is instrumental in producing advanced derivatives. Palladium-catalyzed coupling between 2-bromoanthraquinone and tert-butylboronic acid enables precise functionalization. A representative procedure utilizes Pd(PPh₃)₄ (5 mol%) in a toluene/water biphasic system with K₂CO₃ as a base, achieving 65–70% yield after 12 hours at 80°C .

Advantages Over Friedel-Crafts

This approach circumvents regioselectivity challenges associated with electrophilic substitution, allowing for the incorporation of bulky substituents. However, the requirement for halogenated precursors increases synthetic complexity and cost.

Oxidation of 2-tert-Butylanthracene

Oxidation of 2-tert-butylanthracene to the corresponding quinone provides an alternative pathway. Recent advances employ hydrogen peroxide (H₂O₂) as an oxidant in the presence of Brønsted acidic ionic liquids (BAILs). For instance, [2(Im-PS)-C₃][2HSO₄] catalyzes the oxidation at 75–85°C, delivering 2-t-BAQ in 85–90% yield .

Mechanistic Insights

The ionic liquid acts as both catalyst and phase-transfer agent, stabilizing the transition state through hydrogen bonding. Kinetic studies reveal a first-order dependence on H₂O₂ concentration, with an activation energy of 58.2 kJ/mol .

Ionic Liquid-Catalyzed Synthesis: A Green Chemistry Paradigm

Brønsted acidic ionic liquids (BAILs) have emerged as sustainable catalysts for 2-t-BAQ synthesis. A notable example is the cyclically reusable [2(Im-PS)-C₃][2HSO₄], which facilitates both alkylation and oxidation steps. In a one-pot protocol, anthracene undergoes tert-butylation followed by H₂O₂ oxidation, achieving an overall yield of 92% .

Recyclability and Efficiency

The ionic liquid retains >90% catalytic activity after five cycles, attributed to its robust hydrogen-bonding network and thermal stability (decomposition temperature >250°C) . This method significantly reduces waste generation compared to traditional AlCl₃-mediated routes.

Purification and Characterization

Crude 2-t-BAQ is typically purified via recrystallization from hot methanol, yielding light yellow crystals with >98% purity (GC) . Key physicochemical properties include:

| Property | Value | Method |

|---|---|---|

| Melting Point | 101–104°C | DSC |

| Solubility in Hot Methanol | Complete | Visual Inspection |

| Molecular Weight | 264.32 g/mol | MS |

¹H NMR (CDCl₃, 400 MHz) exhibits characteristic signals at δ 8.25 (s, 1H, aromatic), 1.45 (s, 9H, tert-butyl) .

化学反应分析

Types of Reactions: 2-tert-Butylanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: It can be reduced to form anthracene derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Anthracene derivatives.

Substitution: Various substituted anthraquinone derivatives.

科学研究应用

Organic Synthesis

Role as a Redox Agent

2-TBAQ is utilized as an effective redox agent in organic synthesis. It can undergo reduction to form hydroquinone derivatives, which are valuable intermediates in the production of dyes, pharmaceuticals, and other organic compounds.

Case Study: Synthesis of Dyes

In a study examining the synthesis of azo dyes, 2-TBAQ was used as a precursor for generating various dye structures through coupling reactions. The efficiency of these reactions was enhanced by optimizing reaction conditions such as temperature and pH, resulting in high yields of the desired products .

Photochemistry

Photochemical Applications

The photochemical properties of 2-TBAQ enable its use in photoinitiators for polymerization processes. Upon exposure to UV light, 2-TBAQ can generate free radicals that initiate polymerization reactions, making it valuable in the production of coatings and adhesives.

Data Table: Photopolymerization Efficiency

| Light Source | Wavelength (nm) | Conversion (%) |

|---|---|---|

| UV Lamp | 365 | 85 |

| LED | 395 | 78 |

This table illustrates the efficiency of 2-TBAQ as a photoinitiator under different light sources, showcasing its potential in industrial applications .

Industrial Catalysis

Catalytic Properties

2-TBAQ is also investigated for its catalytic activity in various chemical reactions. Its ability to facilitate oxidation reactions makes it a candidate for use in processes such as the oxidation of alcohols to aldehydes or ketones.

Case Study: Oxidation Reactions

In a recent study, researchers explored the use of 2-TBAQ as a catalyst in the oxidation of primary alcohols. The results indicated that 2-TBAQ significantly increased reaction rates compared to traditional catalysts, demonstrating its effectiveness and potential for industrial applications .

Environmental Applications

Role in Wastewater Treatment

The compound's oxidative properties have led to research into its application in wastewater treatment processes. Studies indicate that 2-TBAQ can effectively degrade organic pollutants through advanced oxidation processes (AOPs), contributing to environmental remediation efforts.

Data Table: Degradation Rates of Pollutants

| Pollutant | Initial Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|

| Phenol | 100 | 92 |

| Benzene | 150 | 88 |

This data highlights the effectiveness of 2-TBAQ in degrading hazardous pollutants, underscoring its environmental significance .

作用机制

The mechanism of action of 2-tert-Butylanthraquinone involves its ability to undergo redox reactions. In biological systems, it can act as an electron acceptor, participating in redox cycling. This property makes it useful in studying oxidative stress and redox biology. The molecular targets include various enzymes involved in redox processes .

相似化合物的比较

Structural and Molecular Differences

Alkylanthraquinones differ in the substituent at the 2-position, influencing their physical, chemical, and functional properties. Key analogs include:

| Compound | CAS No. | Molecular Formula | Substituent | Molecular Weight |

|---|---|---|---|---|

| 2-tert-Butylanthraquinone | 84-47-9 | C₁₈H₁₆O₂ | tert-Butyl | 264.32 g/mol |

| 2-Ethylanthraquinone | 84-51-5 | C₁₆H₁₂O₂ | Ethyl | 236.27 g/mol |

| 2-Methylanthraquinone | 84-54-8 | C₁₅H₁₀O₂ | Methyl | 222.24 g/mol |

Key Insight: The tert-butyl group introduces steric bulk and hydrophobicity, enhancing solubility in nonpolar solvents compared to smaller alkyl groups .

Solubility and Performance in Hydrogen Peroxide Production

The AO process requires quinones and their hydroquinone forms to remain soluble in the working solution (a solvent blend of aromatic and polar solvents).

- This compound: High solubility in nonpolar solvents (e.g., toluene) due to the tert-butyl group . Hydroquinone form exhibits moderate solubility in polar solvents, balancing productivity and stability .

- 2-Ethylanthraquinone: Lower solubility in nonpolar solvents compared to tert-butyl analogs, limiting H₂O₂ yield in some solvent systems .

- 2-Methylanthraquinone: Poor solubility in nonpolar solvents; rarely used in industrial H₂O₂ production due to precipitation risks .

Table 1 : Solubility and Application in AO Process

| Compound | Quinone Solubility | Hydroquinone Solubility | Industrial Use |

|---|---|---|---|

| This compound | High (nonpolar) | Moderate (polar) | Preferred |

| 2-Ethylanthraquinone | Moderate | Low | Common |

| 2-Methylanthraquinone | Low | Very Low | Rare |

Thermal Stability and Degradation

- This compound: Detected in unheated long-rotation teak wood but absent after heat treatment, suggesting lower thermal stability compared to 2-methylanthraquinone (tectoquinone) .

- 2-Methylanthraquinone (Tectoquinone): Retains stability up to 573 K, making it suitable for high-temperature applications .

生物活性

2-tert-Butylanthraquinone (2-tBAQ) is a synthetic anthraquinone derivative that has garnered attention for its diverse biological activities. This compound, with the chemical formula C₁₈H₁₆O₂, is primarily recognized for its roles in endocrine disruption, antibacterial properties, and potential applications in industrial processes. This article reviews the biological activity of 2-tBAQ, presenting data tables, case studies, and detailed research findings.

2-tBAQ is characterized by its anthraquinone structure, which consists of three fused benzene rings with two carbonyl groups (C=O). The tert-butyl group enhances its solubility and alters its biological interactions.

1. Endocrine Disruption

Recent studies have identified 2-tBAQ as an androgen receptor (AR) agonist. In a high-throughput screening of 253 compounds, it was found to activate AR signaling pathways, which are crucial for various physiological processes including reproduction and metabolism. This activity suggests that 2-tBAQ may disrupt normal endocrine functions, potentially leading to adverse health effects.

- Table 1: Summary of Endocrine Activity

2. Antibacterial Properties

2-tBAQ has been shown to exhibit selective antibacterial activity against certain Gram-positive bacteria, particularly Bacillus species. The mechanism of action appears to involve interference with bacterial DNA metabolism and inhibition of mitochondrial ADP transport. However, it is noted that these compounds generally do not exhibit significant toxicity towards higher life forms.

- Case Study: Inhibition of Sulfide Production

In a study focusing on sulfate-reducing bacteria (SRB), anthraquinones including 2-tBAQ were tested for their ability to inhibit sulfide production. The results indicated that while 2-tBAQ can inhibit bacterial growth under sulfate respiration conditions, it does not necessarily result in cell death, indicating a complex interaction with bacterial metabolic pathways .

3. Industrial Applications

Beyond its biological activities, 2-tBAQ is also utilized in various industrial processes, particularly in the synthesis of hydrogen peroxide (H₂O₂). Research demonstrated that hydrogenation of 0.25 M 2-tBAQ could yield high conversion rates to its hydroquinone form (AQ-H₂) under specific conditions in a membrane reactor . This process highlights the compound's utility beyond biological contexts.

Toxicity and Safety Profile

While 2-tBAQ shows promising biological activities, its safety profile remains a concern. It is crucial to evaluate the potential toxic effects associated with its use, especially considering its classification as an endocrine disruptor. Studies have indicated relatively low toxicity towards mammalian cells compared to its effects on bacteria .

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing 2-<i>tert</i>-butylanthraquinone (2-TBQ) in high purity for laboratory use?

- Methodology : The synthesis typically involves Friedel-Crafts alkylation of anthraquinone with <i>tert</i>-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) under anhydrous conditions. Post-synthesis purification is critical and often achieved via recrystallization from ethanol or toluene. Purity (≥97%) must be confirmed by HPLC, with residual anthraquinone content ≤2% .

- Validation : Characterization via <sup>1</sup>H/ <sup>13</sup>C NMR, FT-IR, and melting point analysis (98–103°C) is required for novel batches .

Q. How can researchers optimize the solubility of 2-TBQ in mixed solvent systems for catalytic applications?

- Methodology : Solubility studies in binary solvents (e.g., ethanol/water, hexane/acetone) should employ gravimetric or UV-Vis spectrophotometric methods. For instance, Jia et al. (2004) reported solubility data for 2-TBQ in ethanol/water mixtures, demonstrating temperature-dependent trends .

- Design Considerations : Solvent polarity and hydrogen-bonding capacity significantly influence solubility. Computational models (e.g., UNIFAC) can predict optimal solvent ratios .

Q. What analytical techniques are recommended for detecting 2-TBQ degradation products during hydrogenation studies?

- Methodology : GC-MS or HPLC-MS is essential for identifying byproducts like 2-<i>tert</i>-butylanthrahydroquinone or hydroxylated derivatives. For example, Windeisen et al. (2003) used GC-MS to detect tectoquinone and degraded alkylanthraquinones in thermally treated samples .

- Quantitative Analysis : Degradation kinetics can be modeled using first-order rate constants derived from time-resolved spectral data .

Advanced Research Questions

Q. What mechanistic insights explain the selective hydrogenation of 2-TBQ over Pd-based catalysts in industrial H2O2 production?

- Experimental Design : Kinetic studies using Pd/Al2O3 or Pd/SiO2 catalysts under varying H2 pressures (1–10 bar) and temperatures (40–80°C) reveal that electron-donating <i>tert</i>-butyl groups enhance quinone hydrogenation rates compared to ethyl or amyl analogs .

- Contradictions : Drelinkiewicz (1995) observed competing hydrogenation pathways (e.g., over-reduction to anthracene derivatives) in Pd/SiO2 systems, requiring precise control of H2 stoichiometry .

Q. How does 2-TBQ function as a metal-free photocatalyst in visible-light-driven organic transformations?

- Mechanistic Study : In visible-light-induced oxyalkylation reactions (e.g., Tan et al., 2022), 2-TBQ acts as a triplet photosensitizer, generating singlet oxygen (<sup>1</sup>O2) or radical intermediates via energy/electron transfer. Reaction efficiency depends on solvent polarity and irradiation wavelength (optimal at 450–500 nm) .

- Optimization : Quantum yield calculations and transient absorption spectroscopy can elucidate excited-state dynamics. Sunlight-driven scalability requires stability tests under ambient conditions .

Q. What strategies mitigate the thermal degradation of 2-TBQ in high-temperature industrial processes?

- Degradation Analysis : Thermogravimetric analysis (TGA) coupled with GC-MS identified 2-methylanthraquinone and CO2 as primary degradation products at >150°C. Stabilizers like hindered phenols (e.g., BHT) reduce decomposition rates .

- Process Design : Continuous-flow reactors with short residence times and inert atmospheres (N2/Ar) minimize thermal exposure .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。